7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidin-5-one core, a triazole ring, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidin-5-one core, followed by the introduction of the triazole ring and the phenoxyethyl group. Common reagents used in these reactions include thioamides, hydrazines, and phenols. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes can provide insights into its biological activity and potential therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one include other thiazolopyrimidines and triazole-containing molecules. Examples include:
- This compound analogs with different substituents.
- Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-[[4-methyl-5-[1-(4-methylphenoxy)ethyl]-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-12-4-6-15(7-5-12)26-13(2)17-21-22-19(23(17)3)28-11-14-10-16(25)24-8-9-27-18(24)20-14/h4-10,13H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBACYKKHINXQCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NN=C(N2C)SCC3=CC(=O)N4C=CSC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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